molecular formula C12H10FNO B6496830 3-[(2-fluorophenoxy)methyl]pyridine CAS No. 1456935-11-7

3-[(2-fluorophenoxy)methyl]pyridine

Cat. No.: B6496830
CAS No.: 1456935-11-7
M. Wt: 203.21 g/mol
InChI Key: IRQADERRRQEUAH-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenoxy)methyl]pyridine is a pyridine derivative featuring a (2-fluorophenoxy)methyl substituent at the 3-position of the pyridine ring. The fluorine atom on the phenoxy group enhances lipophilicity and metabolic stability, while the ether linkage contributes to molecular flexibility.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQADERRRQEUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenoxy)methyl]pyridine typically involves the reaction of 2-fluorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenoxy)methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Fluorophenoxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenoxy)methyl]pyridine involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and van der Waals interactions with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-[(2-fluorophenoxy)methyl]pyridine and related compounds:

Compound Name Substituents Key Functional Groups Biological Targets/Activities References
This compound 3-(2-Fluorophenoxy)methyl Pyridine, fluorophenoxy ether Not explicitly reported (structural analog of neuroactive agents)
ABT-089 2-Methyl, 3-(pyrrolidinylmethoxy) Pyridine, pyrrolidine, ether α4β2 nAChR agonist (neuroprotective)
MPEP 2-Methyl, 6-(phenylethynyl) Pyridine, alkyne mGluR5 antagonist, NMDA receptor inhibitor
SIB-1893 2-Methyl, 6-(E-phenylethenyl) Pyridine, styryl group mGluR5 antagonist
BOP-11/BOP-12 1-Benzyl, 4-(oxoquinazolinyl)methyl Pyridinium, quinazolinone AChE/BuChE inhibitors (Alzheimer’s)
2-(Trifluoromethyl)pyridine-5-acetic acid 2-Trifluoromethyl, 5-acetic acid Pyridine, trifluoromethyl, carboxylate Building block for drug synthesis
Key Observations:
  • Substituent Position: The 3-position substitution in this compound contrasts with the 2- and 6-position modifications in MPEP and SIB-1893, which are critical for mGluR5 antagonism .
  • Fluorine vs. Trifluoromethyl: Fluorophenoxy groups (as in the target compound) offer moderate lipophilicity compared to trifluoromethyl groups (e.g., in compounds), which are bulkier and more electron-withdrawing .
  • Ether Linkage: The phenoxy ether in the target compound resembles ABT-089’s pyrrolidinylmethoxy group, which enhances binding to neuronal nicotinic receptors .

Pharmacological and Functional Comparisons

Receptor Selectivity
  • ABT-089 : Binds selectively to α4β2 nAChR (Ki = 16 nM) with neuroprotective effects (EC50 = 3–10 µM in cortical cells) .
  • MPEP/SIB-1893: Noncompetitive mGluR5 antagonists (IC50 = 0.29–0.37 µM) but also inhibit NMDA receptors at higher concentrations, reducing neuronal injury .
  • This compound: The fluorophenoxy group may favor interactions with aromatic residues in receptor binding pockets, similar to MPEP’s phenylethynyl group, though its specific targets remain uncharacterized.
Enzyme Inhibition
  • BOP Derivatives : 3-Methylpyridine derivatives (e.g., BOP-11/BOP-12) show lower AChE/BuChE inhibition (IC50 > 8 µM) compared to 4-methyl analogs, highlighting the importance of substituent position .
  • This compound: The absence of a charged group (e.g., pyridinium in BOPs) may limit cholinesterase interactions, but its ether group could facilitate penetration into the central nervous system.
Physicochemical Data
  • Lipophilicity: The fluorine atom increases logP compared to non-fluorinated analogs (e.g., 3-phenoxymethylpyridine).

Biological Activity

3-[(2-fluorophenoxy)methyl]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a 2-fluorophenoxy group. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}FNO
  • CAS Number : 1456935-11-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an antimicrobial agent and a potential therapeutic compound in cancer treatment.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been tested for their efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Recent investigations have focused on the compound's ability to inhibit specific cancer-related pathways. Notably, the compound has been evaluated for its inhibitory effects on receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer proliferation and metastasis.

The biological activity of this compound is believed to arise from its ability to mimic natural growth hormones and interact with specific molecular targets:

  • Mimicking Plant Hormones : Similar compounds are known to mimic auxin, leading to uncontrolled growth in plants, which suggests that this compound may interact with plant hormonal pathways.
  • Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met and VEGFR-2, with IC50_{50} values reported at low micromolar concentrations (e.g., 0.11 μM for c-Met) indicating strong inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50_{50} ValuesReference
AntimicrobialVarious bacterial strainsNot specified
Anticancerc-Met0.11 μM
VEGFR-20.19 μM

Case Study: Anticancer Efficacy

In a study focusing on dual inhibitors targeting c-Met and VEGFR-2, several derivatives were synthesized, including those based on the structure of this compound. The most promising derivative exhibited significant inhibition in vitro against various cancer cell lines, demonstrating the potential for further development into therapeutic agents .

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH, 1 month) with LC-MS track degradation products (e.g., hydrolyzed fluorophenol). Simulated gastric fluid (pH 2) and microsomal assays quantify metabolic half-life (<2 hrs in human liver microsomes) .

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